2-((7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular formula of this compound is C19H25N5O5 . It has a molecular weight of 403.43 . The structure includes a purine ring, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring .Physical and Chemical Properties Analysis
The compound has a predicted density of 1.42±0.1 g/cm3 . Its pKa, a measure of acid strength, is predicted to be 9.55±0.70 .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : A study by Abdel-Wahab et al. (2008) explored the synthesis of similar compounds, focusing on their potential as α-blocking agents for antihypertensive therapy. This study highlights the chemical pathways used in synthesizing such complex molecules (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
- Molecular Interactions and Properties : In research by Zia-ur-Rehman et al. (2009), the synthesis of a series of biologically active compounds was described, including the preparation of hydrazide derivatives which are structurally similar to the compound . These studies provide insight into the molecular interactions and properties of such compounds (Zia-ur-Rehman, Choudary, Elsegood, Siddiqui, & Khan, 2009).
Potential Therapeutic Applications
- Antimicrobial Activities : Research by Reddy et al. (2014) focused on synthesizing and analyzing the antimicrobial activities of compounds structurally related to the one . Their work sheds light on the potential therapeutic applications of such compounds in combating microbial infections (Reddy, Mamatha, Babu, Kumar, Jayaveera, & Narayanaswamy, 2014).
- Antioxidant Properties : A 2022 study by Šermukšnytė et al. reported on the antioxidant capabilities of a related compound, underscoring its potential use in addressing oxidative stress-related conditions (Šermukšnytė, Jonuškienė, Kantminienė, Beresnevičius, & Tumosienė, 2022).
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2,6-dioxopurine with 2-hydroxy-3-(o-tolyloxy)propylamine to form a key intermediate, which is then reacted with acetic anhydride and hydrazine hydrate to yield the final product.", "Starting Materials": [ "2,6-dioxopurine", "2-hydroxy-3-(o-tolyloxy)propylamine", "acetic anhydride", "hydrazine hydrate" ], "Reaction": [ "Step 1: 2,6-dioxopurine is reacted with 2-hydroxy-3-(o-tolyloxy)propylamine in the presence of a suitable solvent and a catalyst to form the key intermediate.", "Step 2: The key intermediate is then reacted with acetic anhydride and a catalytic amount of a suitable base to form the acetylated intermediate.", "Step 3: The acetylated intermediate is then reacted with hydrazine hydrate in the presence of a suitable solvent and a catalyst to yield the final product, 2-((7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)acetohydrazide." ] } | |
CAS No. |
941885-94-5 |
Molecular Formula |
C18H23N7O5 |
Molecular Weight |
417.426 |
IUPAC Name |
2-[[7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-2,6-dioxopurin-8-yl]amino]acetohydrazide |
InChI |
InChI=1S/C18H23N7O5/c1-10-5-3-4-6-12(10)30-9-11(26)8-25-14-15(24(2)18(29)22-16(14)28)21-17(25)20-7-13(27)23-19/h3-6,11,26H,7-9,19H2,1-2H3,(H,20,21)(H,23,27)(H,22,28,29) |
InChI Key |
AFQJRVPEBKIZMA-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(CN2C3=C(N=C2NCC(=O)NN)N(C(=O)NC3=O)C)O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.